BAY-850
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BAY-850 is a chemical probe for the ATAD2A bromodomain which displaces acetylated H4 peptide from the ATAD2 bromodomain with an IC50 value of 20 nM (HTRF). MST and BROMOscan measurements indicate a Kd of 84.9 nM and 120 nM, respectively. This compound displays
Scientific Research Applications
1. ATAD2 Inhibition in Cancer Research
BAY-850 has been identified as a potent and isoform-selective inhibitor of ATAD2 (ANCCA), an epigenetic regulator and transcriptional cofactor linked to the progression of various cancer types. The discovery of this compound arose from a DNA-encoded library screen. It is particularly notable for inducing ATAD2 bromodomain dimerization, which prevents interactions with acetylated histones in vitro and with chromatin in cells. This makes this compound a valuable chemical probe to explore ATAD2 biology in cancer research (Fernández-Montalván et al., 2017).
2. Neutrophil Elastase Inhibition in Pulmonary Diseases
BAY-85-8501, a variant of this compound, has been explored as a selective and reversible inhibitor of human neutrophil elastase (HNE), a mediator of tissue destruction in non-cystic fibrosis bronchiectasis (non-CF BE). It's been tested in clinical trials to evaluate its safety and potential efficacy in treating pulmonary diseases such as non-CF BE, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension. These studies suggest that BAY-85-8501 is generally safe and well-tolerated, and further research is needed to confirm its long-term safety and effectiveness in pulmonary diseases (Watz et al., 2016); (Watz et al., 2019).
3. Improvement in Exercise Capacity and Pulmonary Hypertension
Research has shown that selective inhibition of neutrophil elastase by BAY 85-8501 can improve exercise capacity and reduce pulmonary hypertension in a porcine pancreatic elastase-induced emphysema model. This suggests its potential use in treating conditions like emphysema and pulmonary vascular remodeling (Delbeck et al., 2014).
4. Potential Role in Preventing Myocardial and Pulmonary Remodeling
BAY 85-8501 has also been studied for its effects on preventing monocrotaline-induced pulmonary vascular and myocardial remodeling. The findings indicate that it could have substantial anti-remodeling and anti-inflammatory effects, highlighting its potential application in treating pulmonary arterial hypertension (PAH) and related conditions (Delbeck et al., 2014).
Properties
Molecular Formula |
C21H16F3N5O2 |
---|---|
Appearance |
Solid powder |
synonyms |
BAY-850; BAY 850; BAY850.; unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.